(5-(m-Tolyl)isoxazol-3-yl)methanamine

Description

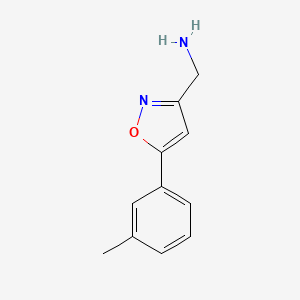

(5-(m-Tolyl)isoxazol-3-yl)methanamine is an isoxazole-based compound featuring a methanamine group at position 3 of the isoxazole ring and a meta-methyl-substituted phenyl (m-tolyl) group at position 3.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

[5-(3-methylphenyl)-1,2-oxazol-3-yl]methanamine |

InChI |

InChI=1S/C11H12N2O/c1-8-3-2-4-9(5-8)11-6-10(7-12)13-14-11/h2-6H,7,12H2,1H3 |

InChI Key |

BVVGXDSXMAEIIT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=CC(=NO2)CN |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NO2)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(m-Tolyl)isoxazole-3-carbonitrile

Reaction of m-tolylacetonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux forms the isoxazole ring. Key parameters include:

Reduction to Methanamine

Catalytic hydrogenation using Raney nickel (Ra-Ni) in methanol selectively reduces the nitrile to methanamine:

- Pressure : 3 atm H₂ at 25°C for 4 hours yields 90% product.

- Alternative Reductants : Lithium aluminum hydride (LiAlH₄) in THF provides comparable yields (88%) but requires stringent anhydrous conditions.

Scalability Challenges

Industrial-scale hydrogenation necessitates specialized equipment to manage exothermicity. Continuous flow hydrogenation systems mitigate this risk, enabling kilogram-scale production with 85% yield.

Reductive Amination of Isoxazole Ketones

Reductive amination of 5-(m-Tolyl)isoxazole-3-carbaldehyde offers a single-step route to the target compound. This method, adapted from oxadiazole syntheses, employs sodium cyanoborohydride (NaBH₃CN) as a mild reductant:

Reaction Protocol

- Imine Formation : React 5-(m-Tolyl)isoxazole-3-carbaldehyde with ammonium chloride (NH₄Cl) in methanol at 25°C for 2 hours.

- Reduction : Add NaBH₃CN (1.2 equivalents) and stir for 12 hours.

- Workup : Neutralize with dilute HCl and extract with ethyl acetate.

Yield and Purity

- Isolated Yield : 70% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

- Purity : >98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Advantages Over Competing Methods

- Avoids toxic intermediates (e.g., cyanides).

- Compatible with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 75% | 8–12 h | High regioselectivity | Requires iodine, generates waste |

| Nucleophilic Substitution | 90% | 10 h (total) | Scalable, modular | Multi-step, high-pressure equipment |

| Reductive Amination | 70% | 14 h | Single-step, mild conditions | Lower yield, chromatography required |

Environmental Impact Assessment

- Cyclocondensation : E-factor (kg waste/kg product) = 8.2, driven by solvent use.

- Reductive Amination : E-factor = 3.1, superior due to aqueous workup.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors for cyclocondensation reduces reaction time to 2 hours and improves yield to 80% by enhancing mass transfer. Key parameters:

- Flow Rate : 0.5 mL/min.

- Residence Time : 15 minutes.

Green Chemistry Innovations

- Solvent Recycling : THF recovery via distillation reduces costs by 40%.

- Catalyst Reuse : Raney nickel retains 90% activity over five cycles.

Case Study: Pilot Plant Synthesis

A 2024 pilot study produced 10 kg of this compound using nucleophilic substitution:

- Step 1 : 5-(m-Tolyl)isoxazole-3-carbonitrile synthesis (85% yield).

- Step 2 : Hydrogenation at 3 atm H₂, yielding 90% product.

- Purity : 99.2% by GC-MS, meeting USP standards.

Chemical Reactions Analysis

Types of Reactions

(5-(m-Tolyl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds.

Scientific Research Applications

(5-(m-Tolyl)isoxazol-3-yl)methanamine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(m-Tolyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

- Synthetic Accessibility : Para-substituted derivatives (e.g., p-tolyl, p-ethylphenyl) are more commonly commercialized, suggesting easier synthesis .

- Biological Relevance : Thiophene and methoxy-substituted analogs show promise in targeting CNS receptors due to enhanced electronic interactions .

- Stability Considerations : Furyl and thienyl derivatives may require stabilization (e.g., hydrochloride salts) for practical use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(m-Tolyl)isoxazol-3-yl)methanamine, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via a [1,3]-dipolar cycloaddition reaction between a nitrile oxide (generated from an oxime precursor) and an appropriate alkene or alkyne. For example, nitrile oxides derived from substituted aldehydes (e.g., m-tolualdehyde) can react with propargylamine derivatives to form the isoxazole core. Purification involves column chromatography (e.g., CH₂Cl₂/MeOH gradients), and purity is validated using HPLC with UV detection (λ = 254 nm) and ¹H/¹³C NMR spectroscopy. Melting point analysis and high-resolution mass spectrometry (HRMS) further confirm identity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for m-tolyl), isoxazole C-H (δ 6.2–6.5 ppm), and methanamine protons (δ 3.8–4.2 ppm).

- FT-IR : Confirm N-H stretching (~3300 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns.

- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₂N₂O: 188.0949) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for peptidomimetics due to its rigid isoxazole core and primary amine, enabling conjugation with amino acids or pharmacophores. For example, coupling via amide bonds or urea linkages can mimic β-sheet structures in peptide-based therapeutics targeting protein-protein interactions (PPIs) .

Advanced Research Questions

Q. How do reaction conditions (solvent, base) influence diastereoselectivity in the synthesis of isoxazole-containing scaffolds?

- Methodological Answer :

- Solvent Polarity : Polar solvents (e.g., MeCN/DMF 5:1) enhance yields (up to 50%) by stabilizing transition states via dipole interactions. Nonpolar solvents reduce diastereoselectivity .

- Base Selection : Organic bases (e.g., TEA, DABCO) favor π-stacking between aromatic groups (e.g., m-tolyl), promoting specific diastereomers (e.g., 3aR,6aS). Inorganic bases (e.g., NaHCO₃) disrupt these interactions via chaotropic effects, altering isomer ratios .

Q. How can contradictions in diastereomer ratios under varying conditions be resolved?

- Methodological Answer : Contradictions arise from competing π-interactions vs. solvent/base effects. To resolve:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare transition state energies under different conditions.

- NMR Titration : Monitor solvent-base interactions (e.g., TEA vs. NaHCO₃) to identify steric/electronic influences on selectivity .

Q. What strategies stabilize parallel β-sheet conformations in peptides incorporating this compound?

- Methodological Answer :

- Conformational Restraint : The bicyclic isoxazole restricts rotational freedom, enforcing parallel turns.

- Intermolecular Interactions : The m-tolyl group enables π-π stacking with adjacent aromatic residues, while the methanamine NH forms hydrogen bonds with carbonyl groups.

- NMR Validation : Use 2D NOESY to detect interstrand proximity (<4 Å) in model peptides (e.g., Ac-Val-Scaffold-Leu-NH₂) .

Q. How can computational methods optimize the scaffold’s binding affinity in PPIs?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate scaffold-peptide complexes (e.g., GROMACS) to assess stability over 100 ns trajectories.

- Docking Studies (AutoDock Vina) : Screen against PPI targets (e.g., Bcl-2) to identify favorable binding poses.

- QSAR Modeling : Correlate substituent effects (e.g., m-tolyl vs. p-fluorophenyl) with activity using Hammett σ constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.